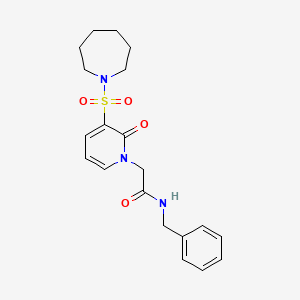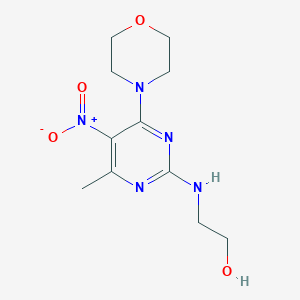
2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Nitroso Transfer and Carcinogenesis
Research indicates that compounds similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, specifically alkylnitrosamino ethanols, show an efficient liver alcohol dehydrogenase catalyzed oxidation to their corresponding alpha-nitrosamino aldehydes. This reaction demonstrates the unusual property of facile transnitrosation to secondary amines like morpholine. These reactions play a significant role in understanding the biochemical pathways leading to carcinogenesis (Loeppky, Tomasik, & Kerrick, 1987).
Acentric Material Construction
The co-crystallization of aminopyridines with 4-nitrophenol, involving compounds structurally similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, has been used to create new acentric materials. These materials have potential applications in non-linear optics, as their structures facilitate hyperpolarizability, a key property for optical applications (Draguta et al., 2013).
Ruthenium Catalyzed Reduction
In the field of organic chemistry, the ruthenium-catalyzed reduction of nitroarenes using formic acid has been explored. This process, which includes the reduction of compounds analogous to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, is significant for synthesizing various aminoarenes, a crucial step in the development of numerous organic compounds (Watanabe et al., 1984).
Synthesis of 2H-Thiopyrans
Another application is seen in the synthesis of 2H-Thiopyrans. The reaction of certain amino derivatives with α-diazocarbonyl compounds in the presence of rhodium(II) acetate has been studied, showing the potential for creating structurally complex and functionalized compounds (Yamagata, Okabe, & Yamazaki, 2001).
Molecular and Supramolecular Structures
The study of symmetrically disubstituted aminopyrimidines and amino-5-nitrosopyrimidines, closely related to the chemical structure , has led to insights into the interplay of molecular, molecular-electronic, and supramolecular structures. This research has implications for the design of new materials and understanding of intermolecular interactions (Quesada et al., 2004).
Synthesis of Novel Compounds
Additionally, the compound has been utilized in synthesizing new chemical entities. For instance, the synthesis of dihydrotetrazolopyrimidine derivatives, which are important in medicinal chemistry, has been reported using a Biginelli reaction involving similar compounds (Suwito et al., 2018).
Chiral Moderator Synthesis
In pharmaceutical chemistry, the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 has been accomplished using a beta-amino alcohol derived from a process involving compounds similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol (Kauffman et al., 2000).
Mechanism of Action
Mode of Action
The presence of the morpholino group might enhance the compound’s ability to penetrate cellular membranes, thereby increasing its interaction with intracellular targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
2-[(4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-8-9(16(18)19)10(15-3-6-20-7-4-15)14-11(13-8)12-2-5-17/h17H,2-7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQSGXXJDJLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCO)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

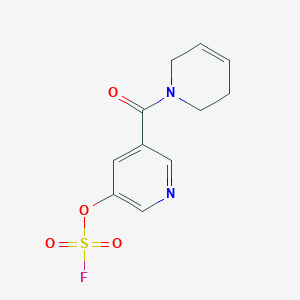
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
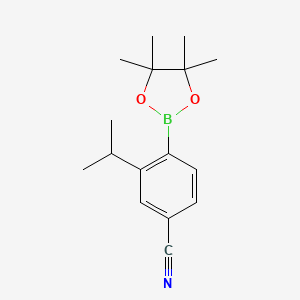
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
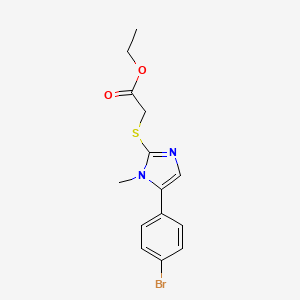
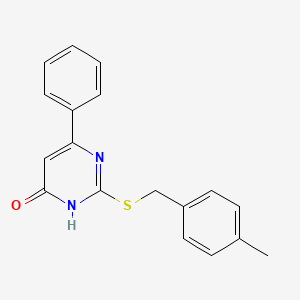
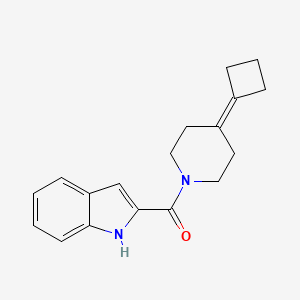
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)
